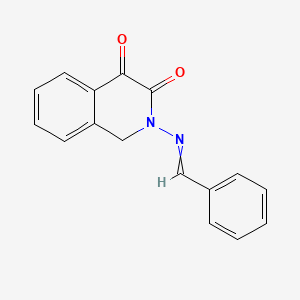
2-(benzylideneamino)-1H-isoquinoline-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylideneamino)-1H-isoquinoline-3,4-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a benzylideneamino group attached to the isoquinoline-3,4-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylideneamino)-1H-isoquinoline-3,4-dione typically involves the condensation of benzaldehyde with N-aminophthalimide. One common method involves heating a mixture of 1 equivalent of 2-(benzylideneamino)isoindoline-1,3-dione (generated from benzaldehyde and N-aminophthalimide), 1.5 equivalents of 2-(bromomethyl)acrylate, and 2 equivalents of tin powder in ethanol under reflux conditions . This reaction proceeds smoothly under mild conditions and avoids the use of toxic allylstannanes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using scalable solvents and reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(benzylideneamino)-1H-isoquinoline-3,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzylideneamino group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(benzylideneamino)-1H-isoquinoline-3,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors that regulate cell signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(benzylideneamino)isoindoline-1,3-dione: A structurally related compound with similar synthetic routes and reactivity.
2-(benzylideneamino)-aniline: Another related compound that shares the benzylideneamino group but differs in the core structure.
2-(benzylideneamino)phenols: Compounds with similar functional groups but different core structures.
Uniqueness
2-(benzylideneamino)-1H-isoquinoline-3,4-dione stands out due to its unique isoquinoline-3,4-dione core, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-(benzylideneamino)-1H-isoquinoline-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15-14-9-5-4-8-13(14)11-18(16(15)20)17-10-12-6-2-1-3-7-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONSNDPKNPLSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C(=O)N1N=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene (acc to CAS)](/img/structure/B12434374.png)
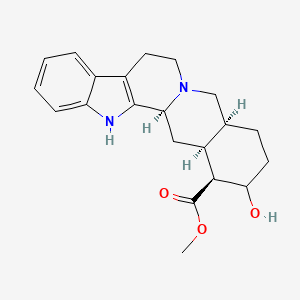

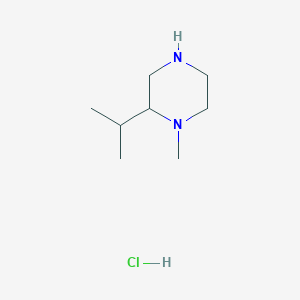
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12434404.png)
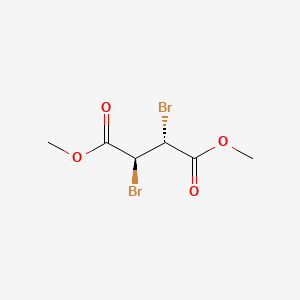
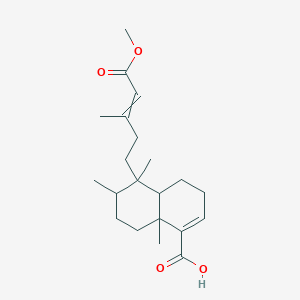
![6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole](/img/structure/B12434436.png)
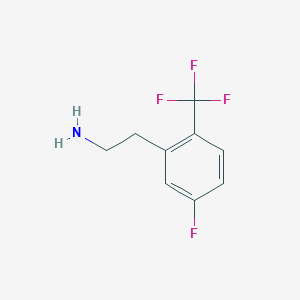
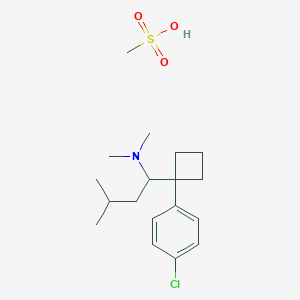
![6-fluoro-3-[(1E)-2-(2H-1,2,3,4-tetrazol-5-yl)ethenyl]-1H-indole](/img/structure/B12434449.png)

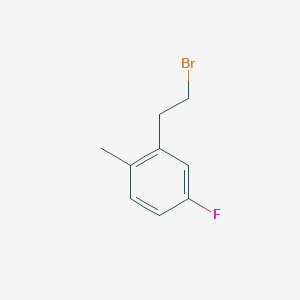
![(8-Acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate](/img/structure/B12434459.png)
